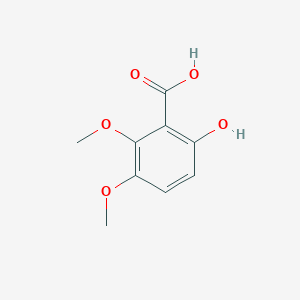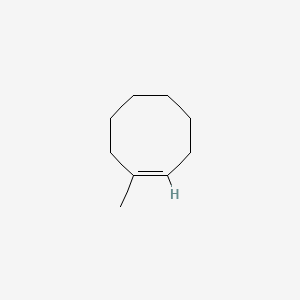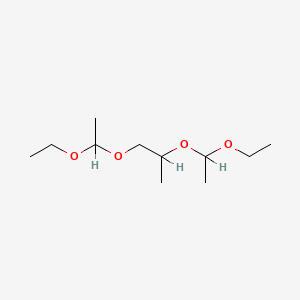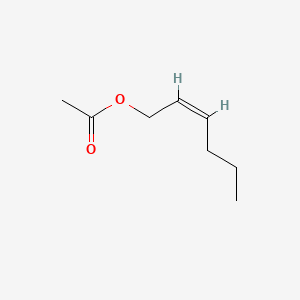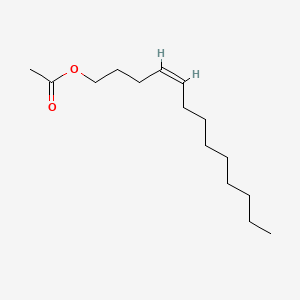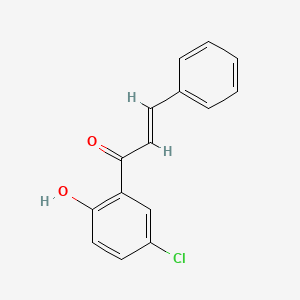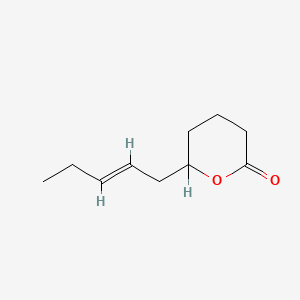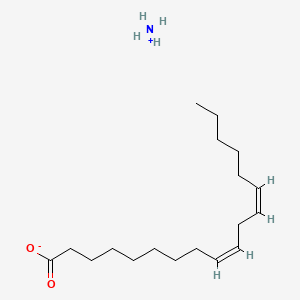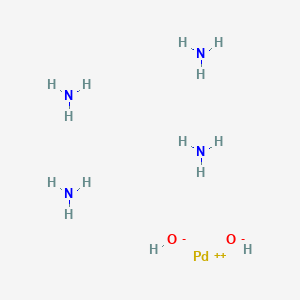
3,4-Dimethoxy-4'-fluorochalcone
Übersicht
Beschreibung
3,4-Dimethoxy-4’-fluorochalcone is a chemical compound with the molecular formula C17H15FO3 . It is a pale yellow crystalline powder and is often used in research .
Synthesis Analysis
The synthesis of 3,4-Dimethoxy-4’-fluorochalcone can be achieved through the Claisen-Schmidt condensation using 3,4-dimethoxybenzaldehyde and 4’-fluoroacetophenone as reagents . Another method involves the use of 4-Fluoroacetophenone and Veratraldehyde .Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxy-4’-fluorochalcone consists of 17 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The molecular weight is 286.3 .Physical And Chemical Properties Analysis
3,4-Dimethoxy-4’-fluorochalcone is a pale yellow crystalline powder . It has a molecular weight of 286.31 and a melting point of 92-94°C . It is soluble in chloroform .Wissenschaftliche Forschungsanwendungen
Selective Fluorescent Chemosensor
3,4-Dimethoxy-4'-fluorochalcone derivatives have been studied for their potential as selective fluorescent chemosensors. One such derivative, 4-dimethylamino 4-fluorochalcone, exhibits distinct green fluorescence and stability in mixed aqueous systems. This property is utilized to create a highly selective cyanide anion probe, leveraging a turn-on fluorescence mechanism in the presence of Fe3+. This application is significant in biological and environmental systems, including living cell imaging in human glioma cells (Yang et al., 2015).
Synthesis and Biological Activities
Fluorinated 3,4-dihydroxychalcones, including derivatives of 3,4-Dimethoxy-4'-fluorochalcone, have been synthesized and evaluated for their biological activities. These compounds show significant inhibitory action against lipid peroxidation and exhibit antitumor activities in vitro. Their effects are comparable or even superior to those of lead compounds in certain assays, demonstrating potential in therapeutic applications (Nakamura et al., 2002).
Inflammatory Mediators Inhibition
Certain derivatives of 3,4-Dimethoxy-4'-fluorochalcone have shown efficacy in inhibiting the generation of inflammatory mediators. Compounds like 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone have been found to reduce lipid peroxidation and inhibit leukotriene B4 release, contributing to their potential as anti-inflammatory agents (Ballesteros et al., 1995).
Nonlinear Optical Properties
The nonlinear optical properties of certain 3,4-Dimethoxy-4'-fluorochalcone derivatives make them suitable for various optical applications. These properties include their ability to form crystals with specific characteristics, transparency in certain wavelengths, and blue fluorescence emission. Studies on the nonlinear refractive index and absorption coefficient of these compounds reinforce their potential use in optical limiting and other advanced photonics applications (Patil et al., 2016).
Anticoagulant Properties
New anticoagulants have been synthesized coupling 2-hydroxychalcones with 4-hydroxycoumarin, utilizing a 3,4-Dimethoxy-4'-fluorochalcone derivative as a core structure. These compounds exhibit potential as novel anticoagulants, highlighting the versatility of 3,4-Dimethoxy-4'-fluorochalcone in medicinal chemistry (Ganguly et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3,4-Dimethoxy-4’-Fluorochalcone is inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a multifunctional molecule that plays a crucial role in numerous physiological and pathological processes .
Mode of Action
3,4-Dimethoxy-4’-Fluorochalcone interacts with its target, iNOS, by inhibiting its expression .
Biochemical Pathways
The compound affects the nuclear factor-kappa B (NF-κB) pathway of cellular activation in macrophages . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Result of Action
The molecular and cellular effects of 3,4-Dimethoxy-4’-Fluorochalcone’s action include a dose-dependent inhibition of NO production and a reduction of PGE2 levels . In vivo, this compound exhibits an inhibitory behavior correlated with its in vitro results on nitrite and PGE2 accumulation .
Action Environment
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFPOMHEKFNGLA-YCRREMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28081-14-3 | |
| Record name | NSC125657 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




